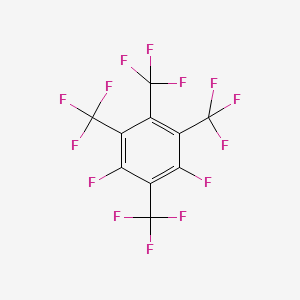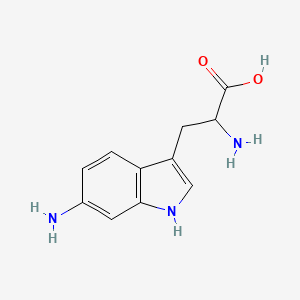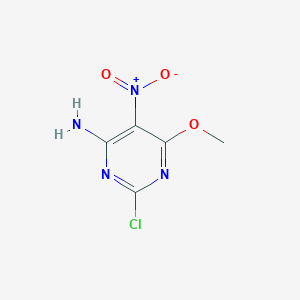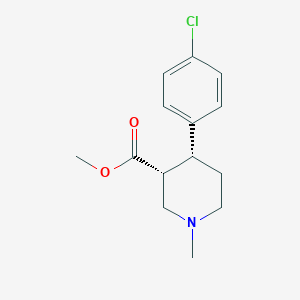
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene is a fluorinated aromatic compound with the molecular formula C10H2F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the radical trifluoromethylation of aromatic compounds. This process involves the use of trifluoromethylating agents such as CF3I or CF3Br in the presence of radical initiators like AIBN (azobisisobutyronitrile) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form fluorinated quinones or reduction to form partially fluorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOH in polar solvents.
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Coupling: Palladium catalysts and boronic acids in the presence of bases like K2CO3.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in drug design due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong interactions with electron-rich sites in biological molecules. This can lead to the modulation of enzyme activity or the stabilization of specific molecular conformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Another fluorinated aromatic compound with similar properties but different reactivity due to the presence of iodine atoms.
3,5-Difluoro-2,4,6-trinitroanisole: A fluorinated nitroaromatic compound used in energetic materials.
Uniqueness
1,3-Difluoro-2,4,5,6-tetrakis-trifluoromethylbenzene is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and resistance to harsh conditions.
Eigenschaften
Molekularformel |
C10F14 |
|---|---|
Molekulargewicht |
386.08 g/mol |
IUPAC-Name |
1,3-difluoro-2,4,5,6-tetrakis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10F14/c11-5-2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)6(12)4(5)10(22,23)24 |
InChI-Schlüssel |
QSMZBKGFNMTVLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)



![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)


![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
